

Application Notes and Protocols for EOAI3402143 in Cell Culture

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Compound of Interest

Compound Name: EOAI3402143

Cat. No.: B607332

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Introduction

EOAI3402143, also known as G9, is a potent and selective deubiquitinase (DUB) inhibitor targeting ubiquitin-specific proteases (USPs) such as Usp9x, Usp24, and Usp5.^{[1][2][3]} By inhibiting these enzymes, **EOAI3402143** can induce tumor cell apoptosis and suppress cell survival, making it a compound of significant interest in cancer research and drug development.^{[1][2][4]} These application notes provide detailed protocols for the preparation and use of **EOAI3402143** in a cell culture setting.

Product Information

Property	Value	Reference
Synonyms	G9, Deubiquitinase inhibitor G9	^{[5][6][7]}
CAS Number	1699750-95-2	^{[5][6][7]}
Molecular Formula	C25H28Cl2N4O3	^{[5][6][7]}
Molecular Weight	503.42 g/mol	^{[7][8][9]}
Target	Deubiquitinase (DUB), specifically Usp9x, Usp24, and Usp5	^{[1][2][3]}

Biological Activity

EOAI3402143 is a covalent inhibitor that has demonstrated dose-dependent inhibition of its target deubiquitinases.[2][5][10] This inhibition leads to an increase in tumor cell apoptosis.[1][4] It has shown greater aqueous solubility and cellular Usp9x inhibitory activity compared to its predecessor, WP1130.[10] In various cancer cell lines, including myeloma, diffuse large B-cell lymphomas, and melanoma, **EOAI3402143** has displayed apoptotic activity.[5][10]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of **EOAI3402143** in different experimental setups.

Cell Line/Assay	Effective Concentration / IC50	Observed Effect	Reference
Usp9x Catalytic Domain	IC50 = 1.6 μ M	Inhibition of catalytic activity	[6]
MM.1S Multiple Myeloma Cells	5 μ M	Inhibition of Usp9x, Usp24, and Usp5	[6]
A375 Melanoma Cells (Vemurafenib-sensitive and -resistant)	IC50 = 1 μ M	Inhibition of cell growth	[6]
UM-2, UM-6, UM-16, UM-76	1, 2, 3, 4, and 5 μ M	Dose-dependent suppression of cell survival	[3][4]
UM-2 3D Colony Growth	600 nM	Complete suppression of colony growth	[1][4]
A549 and H1299 NSCLC Cells	Concentration-dependent	Inhibition of cell viability	[11]

Experimental Protocols

Preparation of EOAI3402143 Stock Solution

Materials:

- **EOAI3402143** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of **EOAI3402143** needed. For a 10 mM stock solution, dissolve 5.03 mg of **EOAI3402143** in 1 mL of DMSO.
- Dissolution: Add the appropriate volume of DMSO to the vial containing the **EOAI3402143** powder.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.^[1]
- Sterilization: While not always necessary for DMSO stocks, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.^[1]

Preparation of Working Solutions for Cell Culture

Materials:

- **EOAI3402143** stock solution (e.g., 10 mM in DMSO)

- Complete cell culture medium appropriate for your cell line
- Sterile tubes for dilution

Protocol:

- Thaw Stock Solution: Thaw a single aliquot of the **EOAI3402143** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 μ M, 5 μ M, 10 μ M).
 - Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Application to Cells: Add the prepared working solutions to your cell cultures.

Cell Viability Assay (MTT Assay Example)

This protocol is an example based on described methodologies.[\[3\]](#)[\[4\]](#)

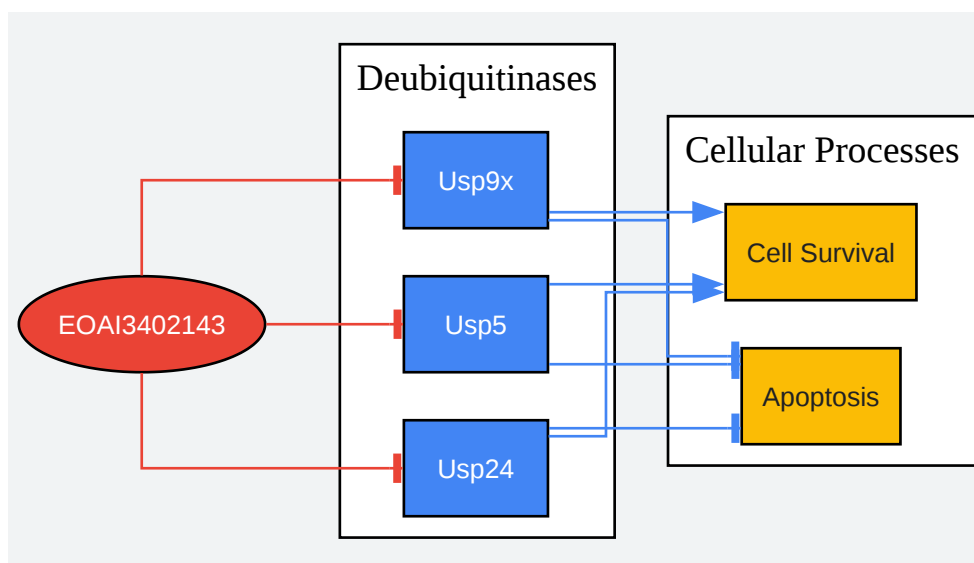
Materials:

- Cancer cell lines of interest (e.g., UM-2, A549)
- 96-well cell culture plates
- Complete cell culture medium
- **EOAI3402143** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Lysis buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

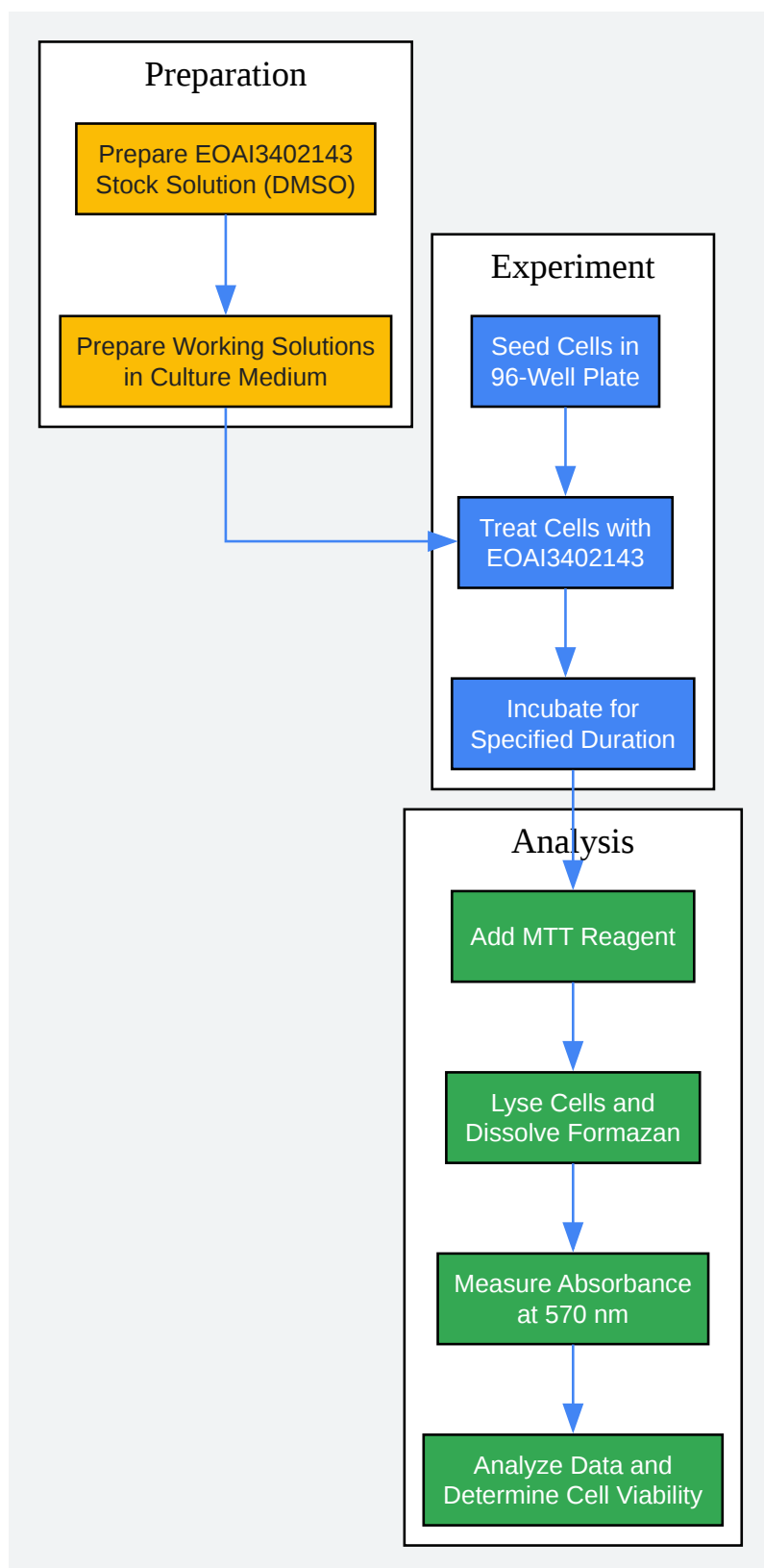
- Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[3][4]
- Treatment: The next day, replace the medium with fresh medium containing various concentrations of **EOAI3402143** (e.g., 1, 2, 3, 4, and 5 μ M) and a vehicle control.[4]
- Incubation: Incubate the plate for the desired duration (e.g., 3 days) at 37°C in a CO2 incubator.[4]
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]
- Cell Lysis: Add 100 μ L of lysis buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[3][4]

Visualizations

Signaling Pathway of **EOAI3402143**[Click to download full resolution via product page](#)

Caption: **EOAI3402143** inhibits DUBs, leading to decreased cell survival and increased apoptosis.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for assessing cell viability after treatment with **EOAI3402143**.

Safety Precautions

EOAI3402143 is for research use only and has not been fully validated for medical applications.^[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.

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